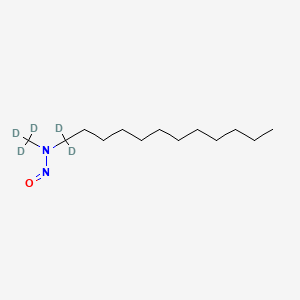
N-Nitroso-N-methyl-N-dodecylamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-methyl-N-dodecylamine-d5 is a deuterated analog of N-Nitroso-N-methyl-N-dodecylamine, a nitrosamine compound. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and health sciences. The deuterated form, this compound, is used in various scientific research applications due to its stable isotope labeling, which aids in analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-N-dodecylamine-d5 typically involves the nitrosation of N-methyl-N-dodecylamine-d5. This process can be carried out by reacting N-methyl-N-dodecylamine-d5 with nitrous acid (HNO2) under acidic conditions. The reaction is generally performed at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-methyl-N-dodecylamine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso oxides.
Reduction: Formation of N-methyl-N-dodecylamine-d5.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-methyl-N-dodecylamine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its carcinogenic properties and potential health risks.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of N-Nitroso-N-methyl-N-dodecylamine-d5 involves its metabolic activation to form reactive intermediates. These intermediates can alkylate DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets cellular DNA and proteins, disrupting normal cellular functions and leading to adverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-N-methyl-N-dodecylamine: The non-deuterated form of the compound.
N-Nitroso-N-methyl-N-tetradecylamine: A similar nitrosamine with a longer alkyl chain.
N-Nitrosodimethylamine: A simpler nitrosamine with two methyl groups.
Uniqueness
N-Nitroso-N-methyl-N-dodecylamine-d5 is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium atoms allows for precise tracking and quantification in mass spectrometry and other analytical techniques, providing valuable insights into the behavior and effects of nitrosamines.
Eigenschaften
Molekularformel |
C13H28N2O |
|---|---|
Molekulargewicht |
233.40 g/mol |
IUPAC-Name |
N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2 |
InChI-Schlüssel |
QPUKANZXOGADOB-XYIWAQBCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])CCCCCCCCCCC)N=O |
Kanonische SMILES |
CCCCCCCCCCCCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



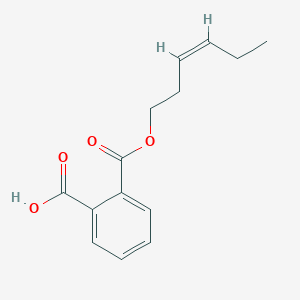

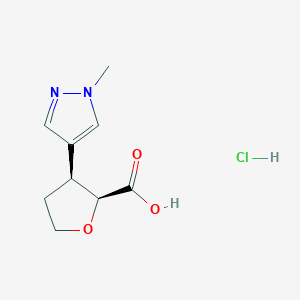
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
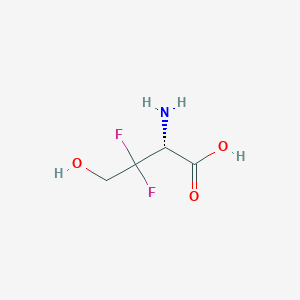
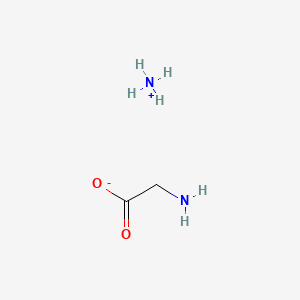
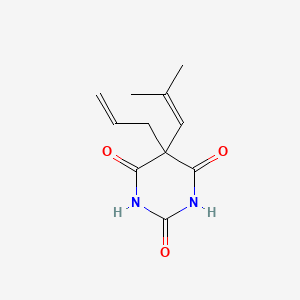
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
